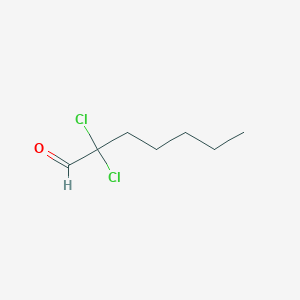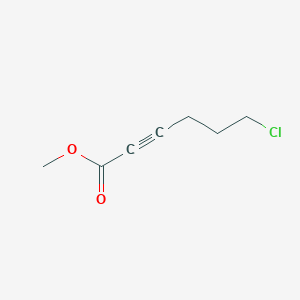
Acridinium, 9-cyano-10-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridinium, 9-cyano-10-methyl-, is a chemiluminescent compound that has garnered significant interest in scientific research due to its unique properties. This compound is part of the acridinium ester family, known for their ability to emit light upon undergoing chemical reactions. The 9-cyano-10-methylacridinium cation possesses an electrophilic center at the carbon atom in position 9, making it highly reactive and useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the direct conversion of a xanthylium salt into the corresponding acridinium compound . This process is efficient and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of acridinium, 9-cyano-10-methyl-, often employs photoredox catalysis. This method utilizes visible light to drive the reaction, making it a sustainable and environmentally friendly option . The use of organic photocatalysts, such as acridinium salts, has transformed the field of synthetic chemistry by enabling the activation of inert chemical bonds under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Acridinium, 9-cyano-10-methyl-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in weakly acidic, neutral, or alkaline media.
Reduction: Zinc metal, ferric salts, cupric salts, dithiothreitol, tricarboxyethylphosphine, or glutathione.
Substitution: Various nucleophiles can be used to target the electrophilic center at position 9.
Major Products Formed
Oxidation: 10-methyl-9-acridinone.
Reduction: Chemiluminescent products depending on the reducing agent used.
Substitution: Various substituted acridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Acridinium, 9-cyano-10-methyl-, has a wide range of applications in scientific research:
Wirkmechanismus
The chemiluminescent properties of acridinium, 9-cyano-10-methyl-, are primarily due to its ability to react with hydrogen peroxide, forming electronically excited 10-methyl-9-acridinone . This reaction involves the addition of OOH- to the cation, followed by the formation of a dioxetanone intermediate, which decomposes to emit light . The molecular targets and pathways involved in this process include the electrophilic center at the carbon atom in position 9 and the subsequent formation of the excited state acridone .
Vergleich Mit ähnlichen Verbindungen
Acridinium, 9-cyano-10-methyl-, is unique among acridinium esters due to its strong chemiluminescent properties and the presence of both cyano and methyl groups. Similar compounds include:
These compounds also exhibit chemiluminescent properties but differ in their reactivity and the specific conditions required for their activation. Acridinium, 9-cyano-10-methyl-, stands out due to its high sensitivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
46791-36-0 |
|---|---|
Molekularformel |
C15H11N2+ |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-9-carbonitrile |
InChI |
InChI=1S/C15H11N2/c1-17-14-8-4-2-6-11(14)13(10-16)12-7-3-5-9-15(12)17/h2-9H,1H3/q+1 |
InChI-Schlüssel |
HJFDHFMIUUSMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


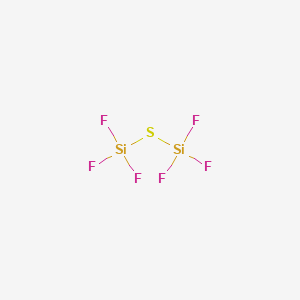

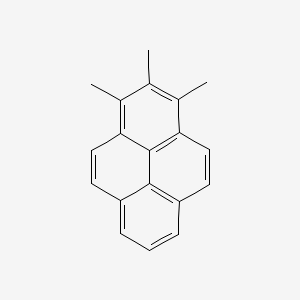
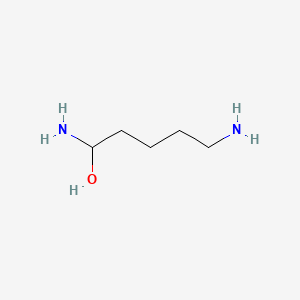
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
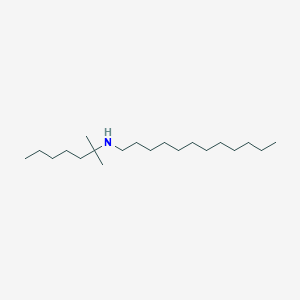
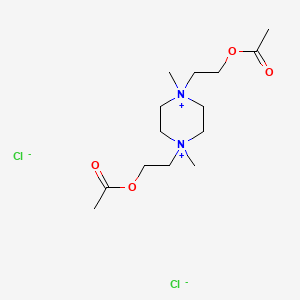

![Ethanone, 1-[2-hydroxy-4-(1-methylethoxy)phenyl]-2-phenyl-](/img/structure/B14663498.png)
![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

